13,14-Dihydro-15-keto-prostaglandin D2 (DK-PGD2), also known as delta 12,14-prostaglandin J2, is a metabolite of prostaglandin D2 (PGD2) [ [] ]. It acts as a selective agonist for the CRTH2 receptor (also known as DP2), a G protein-coupled receptor found on Th2 lymphocytes, eosinophils, and basophils [ [], [], [], [], [], [], [] ]. DK-PGD2 is a valuable tool in scientific research for studying the role of the CRTH2 receptor in allergic inflammation and other biological processes.
The synthesis of 13,14-dihydro-15-keto-prostaglandin D2 can occur through metabolic pathways involving the reduction of prostaglandin D2. Notably, this compound can be formed via the action of specific enzymes such as 15-hydroxyprostaglandin dehydrogenase. This enzyme catalyzes the oxidation of the hydroxyl group at the 15-position of prostaglandin D2, leading to the formation of the keto group at that position. The reaction conditions for this synthesis typically involve physiological pH and temperature ranges conducive to enzymatic activity .
Additionally, high-performance liquid chromatography techniques have been employed to isolate and analyze this compound from biological samples. The stability and decomposition kinetics of 13,14-dihydro-15-keto-prostaglandin D2 are influenced by factors such as pH, temperature, and the presence of serum proteins like albumin .
The molecular structure of 13,14-dihydro-15-keto-prostaglandin D2 features a cyclopentane ring with various functional groups that define its chemical properties. The compound has a molecular formula of C20H30O4 and a molecular weight of approximately 346.45 g/mol. Key structural aspects include:
Nuclear magnetic resonance spectroscopy and mass spectrometry are often used to elucidate these structural characteristics and confirm the identity of synthesized or isolated compounds .
In terms of chemical reactivity, 13,14-dihydro-15-keto-prostaglandin D2 can undergo several transformations:
The mechanism of action for 13,14-dihydro-15-keto-prostaglandin D2 primarily involves its role as an agonist for specific prostaglandin receptors. It selectively activates the DP2 receptor (also known as CRTH2), which is involved in mediating allergic responses and inflammatory processes. Upon binding to this receptor, it triggers downstream signaling pathways that lead to effects such as:
These actions underscore its significance in both normal physiological responses and pathological conditions like asthma .
The physical properties of 13,14-dihydro-15-keto-prostaglandin D2 include:
Chemical properties include:
The applications of 13,14-dihydro-15-keto-prostaglandin D2 are primarily found in biomedical research:
Research continues into its roles in various physiological processes and potential therapeutic applications related to allergic reactions and other inflammatory conditions .
This comprehensive overview highlights the significance of 13,14-dihydro-15-keto-prostaglandin D2 within biochemical research and its potential implications in health sciences.
13,14-Dihydro-15-keto-prostaglandin D2 is classified within the eicosanoid family, specifically as a prostaglandin metabolite. Its molecular formula is C₂₀H₃₂O₅, corresponding to an average molecular weight of 352.4651 g/mol and a monoisotopic mass of 352.224974134 g/mol. The systematic IUPAC name is (5Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid, reflecting its characteristic cyclopentane ring structure and functional group arrangement [1] [10].
Structurally, this molecule retains the core prostaglandin skeleton featuring a cyclopentane ring bearing two side chains. Key modifications distinguish it from native prostaglandin D2: (1) reduction of the C13-C14 double bond to a single bond, (2) oxidation of the C15 hydroxyl group to a ketone, and (3) retention of the C9-C11 diol system specific to the D-series prostaglandins. The upper side chain terminates in a 3-oxooctyl group, while the lower α-chain maintains a carboxylic acid terminus with a cis-double bond between carbons 5 and 6 (designated by the "Z" configuration in the IUPAC name). This specific structural configuration confers distinctive physicochemical properties, including moderate lipophilicity (predicted logP = 3.52-3.64) and limited water solubility (0.072 g/L) [1] [5].
Table 1: Chemical Identifiers and Properties of 13,14-Dihydro-15-keto-PGD2
Property | Value |
---|---|
CAS Registry Number | 59894-07-4 |
Synonyms | DK-PGD2; 15-Oxo-13,14-dihydro-PGD2; 13,14-Dihydro-15-keto-prostaglandin D2 |
Molecular Formula | C₂₀H₃₂O₅ |
Molecular Weight | 352.4651 g/mol |
IUPAC Name | (5Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
Canonical SMILES | CCCCCC(=O)CCC1C(=O)CC(O)C1C/C=C\CCCC(=O)O |
InChI Key | VSRXYLYXIXYEST-KZTWKYQFSA-N |
Bioactivity | Selective DP2 (CRTH2) receptor agonist; Ion transport modulator |
The stereochemistry is crucial for biological activity. The cyclopentane ring chiral centers at positions C1 (R), C2 (R), and C5 (S) are conserved from the parent prostaglandin D2 molecule. Spectroscopic characterization, including nuclear magnetic resonance and mass spectrometry, confirms the (5Z) configuration of the lower side chain double bond and the specific ring stereochemistry. These structural features underpin its molecular interactions, particularly its receptor binding specificity [1] [5] [10].
13,14-Dihydro-15-keto-prostaglandin D2 is generated exclusively through the sequential enzymatic modification of prostaglandin D2 via the canonical 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. This two-step metabolic cascade represents a primary route for prostaglandin D2 inactivation while simultaneously generating biologically active metabolites.
The initial and rate-limiting step involves the oxidation of the C15 hydroxyl group of prostaglandin D2 to a ketone, catalyzed by NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH, EC 1.1.1.141). This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and demonstrates high specificity for prostaglandin substrates. The product of this reaction, 15-keto-prostaglandin D2, exhibits significantly reduced biological activity compared to prostaglandin D2 at the DP1 receptor but may acquire new functions [1] [4].
The second step is the reduction of the C13-C14 double bond within the upper side chain, mediated by prostaglandin Δ¹³-reductase (also termed 15-oxoprostaglandin 13-reductase, EC 1.3.1.48). This enzyme utilizes NADPH or NADH as a cofactor to saturate the double bond, yielding 13,14-dihydro-15-keto-prostaglandin D2. This reduction step further stabilizes the molecule and alters its receptor binding profile. Evidence indicates that this conversion occurs rapidly in vivo, with 15-keto-prostaglandin D2 serving as a transient intermediate [1] [4].
Table 2: Enzymatic Pathway for 13,14-Dihydro-15-keto-PGD2 Biosynthesis
Enzyme | Reaction Catalyzed | Cofactor | Tissue Distribution | Functional Consequence |
---|---|---|---|---|
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Oxidation of PGD2 C15-OH to ketone (yielding 15-keto-PGD2) | NAD⁺ | Lung, kidney, placenta, gastrointestinal mucosa | Reduces DP1/DP2 receptor affinity; Increases plasma stability |
Prostaglandin Δ¹³-Reductase | Reduction of C13-C14 double bond (yielding 13,14-dihydro-15-keto-PGD2) | NADPH/NADH | Ubiquitous; High in liver, kidney | Shifts receptor specificity towards CRTH2/DP2; Enhances urinary elimination |
Crucially, research indicates that 13,14-dihydro-15-keto-prostaglandin D2 is not formed via the metabolism of other prostaglandins like prostaglandin F2 alpha. Experimental evidence in humans demonstrates that inhalation of prostaglandin F2 alpha elevates plasma levels of its corresponding 13,14-dihydro-15-keto-metabolite, while inhalation of prostaglandin D2 does not produce this effect. This specificity underscores that 13,14-dihydro-15-keto-prostaglandin D2 originates solely from prostaglandin D2 and not through cross-conversion from other prostanoids [4]. The kinetics of this pathway are rapid, contributing to the short in vivo half-life of prostaglandin D2 (estimated at minutes) and the transient appearance of 13,14-dihydro-15-keto-prostaglandin D2 in circulation before its further degradation.
13,14-Dihydro-15-keto-prostaglandin D2 serves dual roles: as a critical degradation intermediate in prostaglandin D2 catabolism and as a biologically active molecule with unique signaling capabilities.
Metabolic Degradation Function: The formation of 13,14-dihydro-15-keto-prostaglandin D2 represents a major deactivation step for prostaglandin D2. The structural modifications—saturation of the C13-C14 double bond and oxidation of the C15 alcohol to a ketone—dramatically reduce its affinity for the primary prostaglandin D2 receptors, DP1 and DP2 (CRTH2). However, this molecule is not the terminal degradation product. It undergoes extensive further metabolism, primarily via β-oxidation of the carboxylic acid-bearing side chain (α-chain) and ω-oxidation or β-oxidation of the upper ω-chain. Key subsequent metabolites include tetranor derivatives (resulting from two cycles of β-oxidation shortening the α-chain by four carbons), such as 13,14-dihydro-15-keto-tetranor-prostaglandin D2 (C₁₆H₂₆O₅, MW 298.37 g/mol) [1] [9]. These shorter-chain metabolites are more water-soluble and are excreted predominantly in urine. Crucially, studies indicate that "virtually no 13,14-dihydro-15-keto-prostaglandin D2 survives intact in the urine," confirming its role as an intermediate rather than an endpoint in prostaglandin D2 catabolism [1].
Biological Activity Profile: Despite being an inactivation product concerning the original prostaglandin D2 receptors, 13,14-dihydro-15-keto-prostaglandin D2 exhibits selective biological functions:
Table 3: Functional Roles of 13,14-Dihydro-15-keto-PGD2 in Biological Systems
Functional Domain | Specific Activity | Mechanism/Receptor | Biological/Clinical Relevance |
---|---|---|---|
Immune Signaling | Eosinophil/Basophil/Th2 cell chemotaxis and activation | DP2 (CRTH2) receptor agonism | Amplification of allergic inflammation; Link between mast cell activation and late-phase allergic responses |
Gastrointestinal Function | Inhibition of chloride ion secretion in colonic mucosa | Modulation of ion channels/transporters (specific target unclear) | Potential role in inflammation-associated changes in gut secretion and motility |
Analytical Significance | Biomarker for prostaglandin D2 generation | N/A (Measured by LC-MS/MS, RIA) | Monitoring mast cell activation in systemic mastocytosis, asthma attacks, and other allergic conditions |
The interplay between its metabolic role and its biological activity highlights the complexity of eicosanoid biology. The generation of 13,14-dihydro-15-keto-prostaglandin D2 terminates prostaglandin D2 signaling through DP1 but simultaneously initiates signaling through DP2, effectively transforming the biological message conveyed by the original prostaglandin molecule within the inflammatory milieu [1] [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7